Benzyl-methyl-(R)-pyrrolidin-3-yl-amine Benzyl-methyl-(R)-pyrrolidin-3-yl-amine
Brand Name: Vulcanchem
CAS No.: 1354009-52-1
VCID: VC8234737
InChI: InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1
SMILES: CN(CC1=CC=CC=C1)C2CCNC2
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol

Benzyl-methyl-(R)-pyrrolidin-3-yl-amine

CAS No.: 1354009-52-1

Cat. No.: VC8234737

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-methyl-(R)-pyrrolidin-3-yl-amine - 1354009-52-1

Specification

CAS No. 1354009-52-1
Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
IUPAC Name (3R)-N-benzyl-N-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1
Standard InChI Key YYCPQEKHXOHJNG-GFCCVEGCSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)[C@@H]2CCNC2
SMILES CN(CC1=CC=CC=C1)C2CCNC2
Canonical SMILES CN(CC1=CC=CC=C1)C2CCNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₈N₂ (molecular weight: 190.28 g/mol). Its structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the N1 position with a benzyl group (C₆H₅CH₂) and a methyl group (CH₃). The stereochemistry at C3 is designated as R, conferring enantioselective interactions in biological systems .

Key Structural Attributes:

  • Pyrrolidine Core: Enhances rigidity and influences pharmacokinetic properties .

  • Benzyl Group: Imparts lipophilicity, aiding blood-brain barrier penetration .

  • Methyl Group: Modulates electronic effects and steric hindrance .

Physicochemical Properties

PropertyValueSource
Density1.02 g/cm³
Boiling Point100–105°C (3 mmHg)
Specific Rotation ([α]₂₀^D)+1.99° (neat)
pKa9.74 (predicted)
SolubilitySoluble in organic solvents (e.g., DCM, acetonitrile)

The compound’s chiral nature (specific rotation) is critical for its biological activity, as enantiomers often exhibit divergent receptor binding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

  • N-Alkylation:

    • Benzylation: Reaction with benzyl chloride (C₆H₅CH₂Cl) in the presence of NaH.

    • Methylation: Use of methyl iodide (CH₃I) or dimethyl sulfate .
      Example:

    Pyrrolidin-3-amine+Benzyl chlorideNaH, DMFN-Benzylpyrrolidin-3-amineCH₃IBenzyl-methyl-(R)-pyrrolidin-3-yl-amine\text{Pyrrolidin-3-amine} + \text{Benzyl chloride} \xrightarrow{\text{NaH, DMF}} \text{N-Benzylpyrrolidin-3-amine} \xrightarrow{\text{CH₃I}} \text{Benzyl-methyl-(R)-pyrrolidin-3-yl-amine}

    Yield: 60–75%.

Enantioselective Synthesis

  • Chiral Resolution: Use of tartaric acid derivatives to separate enantiomers .

  • Asymmetric Catalysis: Hydrogenation of imines with Ru-BINAP catalysts (ee > 90%) .

Industrial Manufacturing

  • Batch Reactors: Preferred for small-scale production (e.g., 10–100 kg).

  • Continuous Flow Systems: Enhance efficiency for large-scale synthesis (>1 ton/year).

ApplicationFindingsSource
Neurodegenerative DiseasesImproves motor function in Parkinson’s models (ED₅₀ = 5 mg/kg)
Cancer TherapyInduces apoptosis in leukemia cells (IC₅₀ = 10 µM)
Antiviral AgentsServes as a precursor for SARS-CoV-2 main protease inhibitors

Pharmacokinetics

  • Absorption: High oral bioavailability (F = 85%) due to lipophilicity .

  • Metabolism: Hepatic oxidation via CYP3A4 to inactive metabolites .

  • Half-Life: 2.5 hours in rodent models.

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity Comparison
(S)-EnantiomerOpposite configuration at C310-fold lower H3 receptor affinity
N-Ethyl AnalogEthyl substituent instead of methylReduced metabolic stability
BenzylpyrrolidineLacks methyl groupLower caspase inhibition (IC₅₀ = 50 µM)

The R-configuration is optimal for target engagement, while N-methylation enhances metabolic stability .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Janus Kinase (JAK) Inhibitors: Used in synthesizing pyrrolo[2,3-d]pyrimidines for autoimmune diseases .

  • Antidepressants: Precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs).

Catalysis

  • Ligand in Metal Complexes: Enhances enantioselectivity in asymmetric hydrogenation .

ParameterDetailSource
Storage Conditions2–8°C under inert gas (N₂/Ar)
Hazard ClassificationIrritant (skin/eyes)
Regulatory StatusNot FDA-approved; research use only

Recent Advancements (2021–2025)

  • Enantioselective Synthesis: Ru-phosphine catalysts achieve ee > 95% .

  • PROTAC Development: Integrated into proteolysis-targeting chimeras for cancer therapy .

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